molecular formula C20H21N3O3 B6492605 N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide CAS No. 942012-36-4

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide

Cat. No.: B6492605
CAS No.: 942012-36-4
M. Wt: 351.4 g/mol
InChI Key: BSKYYKKCEHQQAT-UHFFFAOYSA-N
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Description

N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide is a synthetic diamide compound characterized by a central ethanediamide core substituted with a 3-(2-oxopyrrolidin-1-yl)phenyl group and a 2-phenylethyl moiety. The 2-oxopyrrolidin-1-yl group introduces a five-membered lactam ring, which may influence solubility, hydrogen bonding, and receptor interactions.

Properties

IUPAC Name

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-18-10-5-13-23(18)17-9-4-8-16(14-17)22-20(26)19(25)21-12-11-15-6-2-1-3-7-15/h1-4,6-9,14H,5,10-13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKYYKKCEHQQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide, also known by its chemical structure and various identifiers, is a compound of interest due to its potential biological activities. This article focuses on its biological properties, including antimicrobial, cytotoxic, and pharmacological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C18H20N2O2
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Molecular Weight296.36 g/mol
Purity≥95%
AppearanceOil
Storage TemperatureRoom Temperature

Cytotoxicity Studies

Cytotoxicity is a critical parameter for evaluating the safety and therapeutic potential of new compounds. In studies involving structurally similar compounds, varying concentrations were tested on L929 cells to assess viability.

Table 2: Cytotoxicity Results for Related Compounds

Dose (µM)Compound 1 Viability (%)Compound 2 Viability (%)
2007788
10092102
507485
259796

The results indicated that while some compounds exhibited cytotoxic effects at higher concentrations, others showed increased cell viability, suggesting a selective activity profile .

Pharmacological Insights

The pharmacological implications of this compound are still under investigation. However, compounds with similar structures have been noted for their ability to interact with various biological targets. For instance, they may influence pathways related to inflammation or cellular signaling due to their lipophilicity and ability to penetrate cellular membranes effectively.

Case Studies

While specific case studies on this compound are scarce, research on related compounds has provided insights into their therapeutic potentials:

  • Study on Antimicrobial Efficacy : A study demonstrated that certain oxadiazole derivatives exhibited superior antimicrobial properties compared to conventional antibiotics like ciprofloxacin .
  • Cytotoxicity in Cancer Cells : Another research highlighted that specific derivatives stimulated cell viability in cancer cell lines significantly above control levels, indicating potential for further development as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Lactam-Containing Derivatives

The 2-oxopyrrolidin-1-yl group in the target compound is structurally analogous to lactam-containing derivatives in pharmaceutical agents. For example, compounds listed in feature 2-oxotetrahydropyrimidin-1(2H)-yl groups (six-membered lactam rings) in complex peptide-like structures.

Comparison with Phenylethyl-Substituted Amides

The 2-phenylethyl substituent in the target compound is structurally similar to fentanyl analogs (e.g., 4'-methyl acetyl fentanyl, β'-phenyl fentanyl) listed in . While fentanyl derivatives primarily target opioid receptors, the phenylethyl group in the target compound could modulate lipophilicity and membrane permeability. However, the ethanediamide core distinguishes it from fentanyl-like opioids, which typically feature piperidine or amide linkages .

Comparison with Cyanoacetamide Derivatives

highlights cyanoacetamide derivatives (e.g., N-benzyl-2-cyano-acetamide) with nitrile and amide functionalities. This modification could enhance interactions with polar biological targets, such as enzymes or receptors .

Data Table: Structural and Functional Attributes

Compound Core Structure Key Substituents Potential Applications Evidence Source
Target Compound Ethanediamide 3-(2-Oxopyrrolidin-1-yl)phenyl, 2-phenylethyl Medicinal chemistry, polymer science N/A
3-Chloro-N-phenyl-phthalimide () Phthalimide Chlorine, phenyl Polyimide monomer synthesis
Fentanyl Analogs () Piperidine/amide Phenylethyl, methyl, fluorophenyl Opioid receptor modulation
Cyanoacetamide Derivatives () Cyanoacetamide Benzyl, phenethyl, nitro groups Enzyme inhibition, synthetic intermediates
Tetrahydropyrimidinyl Amides () Peptide-like amide 2-Oxotetrahydropyrimidin-1-yl, dimethylphenoxy Antiviral or antibacterial agents

Research Findings and Implications

  • Lactam Ring Effects : The 2-oxopyrrolidin-1-yl group may enhance solubility compared to bulkier lactams (e.g., tetrahydropyrimidinyl), as smaller rings reduce steric strain .
  • Amide vs. Nitrile Functionality: The dual amide bonds in the target compound could improve thermal stability compared to cyanoacetamides, which are prone to hydrolysis under acidic conditions .
  • Phenylethyl Substituent : While phenylethyl groups in fentanyl analogs enhance lipophilicity and CNS penetration, their role in the target compound remains speculative without direct pharmacological data .

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